5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine
Description
Properties
IUPAC Name |
2,6-dimethyl-4-[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-5-7-15(8-6-11)16-18-17(14(4)19-20-16)21-9-12(2)22-13(3)10-21/h5-8,12-13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUWUYIZADTROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=NC(=N2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylmorpholine with a suitable triazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Phosphodiesterase Inhibition
One of the prominent applications of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various physiological processes. Inhibiting PDEs can lead to increased levels of cyclic AMP (cAMP), thereby enhancing signaling pathways involved in inflammation and other diseases.
- Case Study : A study demonstrated that PDE inhibitors derived from triazine compounds showed promising results in reducing airway hyperreactivity in murine models of asthma. The compound exhibited significant anti-inflammatory effects, making it a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
2. Anticancer Activity
Research indicates that compounds with triazine moieties can exhibit anticancer properties. The specific structure of 5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine may contribute to its ability to inhibit tumor growth.
- Data Table: Anticancer Activity
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of triazine derivatives allow their use as host materials in OLEDs. The incorporation of this compound into OLED structures can enhance device performance due to its favorable charge transport characteristics.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The following table summarizes key structural differences between the target compound and similar 1,2,4-triazine derivatives:
Physicochemical Properties
- However, the p-tolyl group adds lipophilicity, balancing solubility for membrane penetration .
- Electron Effects: The methyl groups on the morpholino and p-tolyl substituents are electron-donating, contrasting with the electron-withdrawing CF3 group in , which may alter reactivity in nucleophilic substitution or binding interactions .
Research Findings and Key Contrasts
- Thermal Stability: Methyl and morpholino substituents generally improve thermal stability compared to halogenated analogs, as seen in thermal decomposition studies of similar triazines .
- Biological Activity : While 3-pyridyl and CF3-substituted triazines show antitumor activity (e.g., ), the target’s p-tolyl group may shift selectivity toward anti-inflammatory targets due to increased lipophilicity .
Biological Activity
5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine (CAS No. 478260-74-1) is a synthetic compound belonging to the triazine class. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and related research findings.
- Molecular Formula : C17H22N4O
- Molecular Weight : 298.38 g/mol
- Structural Characteristics : The compound features a morpholine ring and a triazine core, which are pivotal for its biological interactions.
Antitumor Activity
Research indicates that derivatives of triazine compounds exhibit significant antitumor properties. For instance, bis(morpholino-1,3,5-triazine) derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways such as PI3K/Akt. These pathways are crucial for cell proliferation and survival .
Case Study: In Vivo Efficacy
In a study involving xenograft tumor models, certain triazine derivatives demonstrated substantial antitumor efficacy when administered intravenously. The compounds inhibited tumor growth significantly compared to control groups, showcasing their potential as therapeutic agents .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Phosphodiesterase (PDE) : Similar compounds have been identified as selective inhibitors of PDE4, which plays a role in regulating inflammatory responses and cellular signaling pathways. This inhibition can lead to reduced inflammation and enhanced therapeutic effects in respiratory diseases .
- Targeting Adenosine Signaling : The compound may interact with adenosine receptors, impacting various physiological processes including immune response modulation and tumor microenvironment alteration.
Comparison with Other Compounds
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values indicate its potency in inhibiting cell proliferation:
- IC50 Values : Specific studies are required to establish precise IC50 values for this compound across different cell lines.
Safety Profile
Initial toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. Further research is needed to fully understand its pharmacokinetics and potential side effects.
Q & A
Q. What synthetic strategies are effective for introducing morpholino and aryl substituents into 1,2,4-triazine derivatives?
- Methodological Answer : The compound’s morpholino and 4-methylphenyl groups can be introduced via nucleophilic substitution or condensation reactions. For example:
- Morpholino attachment : Use 2,6-dimethylmorpholine as a nucleophile in polar aprotic solvents (e.g., DMF or DMSO) under reflux with a triazine precursor (e.g., trichlorotriazine) .
- Aryl group introduction : Suzuki-Miyaura coupling or Ullmann-type reactions can incorporate the 4-methylphenyl moiety. Optimize catalysts (e.g., Pd/Cu systems) and ligands for regioselectivity .
- Key parameters : Monitor reaction progress via TLC, and purify intermediates via column chromatography (petroleum ether/ethyl acetate gradients) .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer : A combination of techniques is essential:
- NMR : Analyze - and -NMR to identify substituent environments (e.g., morpholino methyl groups at δ ~1.2–1.5 ppm; aryl protons at δ ~7.2–7.5 ppm) .
- FT-IR : Look for triazine ring vibrations (~1500–1600 cm) and C-N stretching (~1350 cm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring isotopic patterns align with Cl/Br absence .
Q. What are standard hydrolysis conditions for triazine derivatives, and how do they affect stability?
- Methodological Answer : Hydrolysis of the triazine ring occurs under acidic (HCl) or basic (NaOH) conditions. For stability studies:
- Acidic hydrolysis : Use 1M HCl at 60°C; monitor degradation via HPLC. Major products include carboxylic acids and amines .
- Basic hydrolysis : 0.1M NaOH at room temperature; track pH-dependent decomposition kinetics .
- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidative degradation during long-term storage .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Substituents alter the triazine ring’s electron density, impacting reaction rates:
- Electron-withdrawing groups (e.g., Cl, NO) increase reactivity at C-3 and C-5 positions.
- Electron-donating groups (e.g., methyl, methoxy) reduce susceptibility to nucleophilic attack.
- Case Study : Compare reaction rates of 5-(2,6-dimethylmorpholino) derivatives with analogs bearing 4-methoxy or 4-nitro substituents. Use DFT calculations to map frontier molecular orbitals and predict reactive sites .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic and drug-likeness properties?
- Methodological Answer : Use in silico platforms to evaluate:
- Lipophilicity : SwissADME predicts logP values; compare with experimental shake-flask results .
- Absorption : Rule-of-Five compliance (molecular weight <500, logP <5, H-bond donors/acceptors ≤10/5) .
- Metabolic stability : Cytochrome P450 interactions via Molinspiration or AutoDock Vina .
- Data Table :
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| logP | 2.8 | 2.6 ± 0.3 |
| PSA | 75 Ų | 78 Ų |
| CYP2D6 inhibition | Low | Moderate |
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Address discrepancies through:
- Dose-response assays : Determine IC values across multiple cell lines (e.g., HeLa, HEK293) to distinguish selective toxicity .
- Mechanistic studies : Use flow cytometry (apoptosis/necrosis assays) and ROS detection kits to identify mode of action .
- Structural analogs : Synthesize derivatives with modified morpholino or aryl groups to isolate pharmacophoric motifs .
Methodological Considerations
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise purification : Isolate intermediates after each step to minimize side reactions.
- Solvent selection : Use DMF for high-temperature reactions; switch to ethanol/water for recrystallization .
- Catalyst screening : Test Pd/C, Ni, or Cu catalysts for coupling steps; optimize ligand-metal ratios .
Q. How can advanced crystallography resolve ambiguities in substituent positioning?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
